molecular formula C15H13ClFNO2 B291704 N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B291704
M. Wt: 293.72 g/mol
InChI Key: KEVFRICPKSWIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-aryl-2-arylacetamides and has been found to exhibit analgesic and anti-inflammatory properties.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective effects in animal models of these diseases.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that are involved in pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has also been found to modulate the activity of several neurotransmitter systems in the brain, including the opioid and glutamate systems.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the activity of several neurotransmitter systems in the brain, including the opioid and glutamate systems. It has also been found to exhibit antioxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide is a potent and selective inhibitor of COX-2 enzyme, which makes it a valuable tool for studying the role of COX-2 in pain and inflammation. However, N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to use in certain experimental settings. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide also has a relatively short half-life, which can limit its duration of action in vivo.

Future Directions

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has shown great potential for the treatment of pain, inflammation, and neurodegenerative diseases. Future research should focus on further elucidating the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide and identifying its molecular targets. Additionally, efforts should be made to improve the solubility and duration of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide to make it a more effective therapeutic agent. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in humans.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in high purity.

properties

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-14(17)13(16)9-11/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

KEVFRICPKSWIBS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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